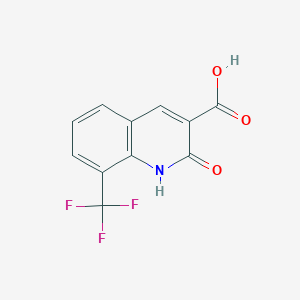![molecular formula C12H21NO2 B6274983 rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis CAS No. 2307783-16-8](/img/no-structure.png)
rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, is a novel synthetic compound that is garnering interest from the scientific community due to its potential scientific applications. This compound is a member of the pyrrole family, which is a type of organic compound containing a five-membered ring of atoms. It is composed of carbon, hydrogen, and oxygen atoms, and is a colorless liquid at room temperature. Rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, has been studied for its potential use in a wide range of scientific research applications and is gaining recognition for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of rac-tert-butyl (rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, is not yet fully understood. However, it is believed that the compound acts as a substrate for the enzyme cyclooxygenase-2 (COX-2) and inhibits its activity. This inhibition of COX-2 activity is thought to lead to the inhibition of inflammation and pain. Additionally, it is believed that rac-tert-butyl (rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, may act as an inhibitor of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
Rac-tert-butyl (rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. Additionally, it has been found to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell cycle progression. It has also been found to have anti-cancer effects, as it has been found to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-tert-butyl (rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, has a number of advantages and limitations for use in laboratory experiments. The advantages of using this compound in laboratory experiments include its low cost, its availability in a wide range of isomeric ratios, and its stability in a variety of solvents. The limitations of using this compound include its low solubility in water and its low bioavailability. Additionally, the compound is not approved for human use and must be handled with caution in laboratory experiments.
Zukünftige Richtungen
For research include exploring the compound’s potential use in the treatment of other diseases, such as diabetes, and investigating its potential use in the development of new drugs and therapies. Additionally, further research into the compound’s mechanism of action and its biochemical and physiological effects is needed to better understand its potential applications.
Synthesemethoden
Rac-tert-butyl (rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, is synthesized through a process known as the N-alkylation of pyrrole. This process involves the reaction of an alkyl halide with pyrrole in the presence of a base. The resulting product is a racemic mixture of 3aR and 6aR isomers of the octahydrocyclopenta[c]pyrrole-3a-carboxylate. The reaction is carried out in the presence of a catalyst, such as a palladium or copper, and the reaction conditions are adjusted to produce the desired isomeric ratio of the product.
Wissenschaftliche Forschungsanwendungen
Rac-tert-butyl (rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, has been studied for its potential use in a variety of scientific research applications. It has been found to be a useful reagent in synthetic chemistry, as it can be used to prepare a variety of compounds. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain types of cancer cells.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis involves the formation of the cyclopentane ring followed by the addition of the carboxylate group and the tert-butyl group. The final step involves the cis configuration of the compound.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "tert-Butyl alcohol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Ethanol", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Diels-Alder reaction between cyclopentadiene and maleic anhydride to form cis-3a,4,7,7a-tetrahydro-1H-cyclopenta[c]furan-1,4-dicarboxylic acid", "Step 2: Esterification of the carboxylic acid with tert-butyl alcohol using sulfuric acid as a catalyst to form tert-butyl cis-3a,4,7,7a-tetrahydro-1H-cyclopenta[c]furan-1,4-dicarboxylate", "Step 3: Reduction of the double bond in the cyclopentane ring using sodium borohydride in methanol to form tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate", "Step 4: Protection of the carboxylic acid group using tert-butyl chloroformate in chloroform to form tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis" ] } | |
CAS-Nummer |
2307783-16-8 |
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



